molecular formula C11H17N3O B1521325 [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol CAS No. 1152501-47-7

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Cat. No.: B1521325
CAS No.: 1152501-47-7
M. Wt: 207.27 g/mol
InChI Key: JJXDPXRBTAEOFI-UHFFFAOYSA-N
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Description

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol. This compound features a piperidine ring substituted with a pyridine ring at the 3-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol typically involves the following steps:

  • Formation of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol can be synthesized through the reduction of piperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Amination Reaction: The piperidin-4-ylmethanol is then subjected to an amination reaction with 6-aminopyridin-3-yl halide (e.g., 6-aminopyridin-3-yl chloride) in the presence of a base such as triethylamine (Et3N) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The pyridine ring can undergo reduction to form a piperidine derivative using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions

  • Reduction: H2, Pd/C catalyst

  • Substitution: Electrophiles (e.g., alkyl halides), base (e.g., Et3N)

Major Products Formed:

  • Carboxylic acid derivatives from oxidation

  • Piperidine derivatives from reduction

  • Substituted pyridine derivatives from nucleophilic substitution

Scientific Research Applications

Chemistry: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological or chemical system it is interacting with.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridine derivatives

  • Aminopyridine derivatives

Uniqueness: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol stands out due to its unique structural features, which include the combination of a piperidine ring, a pyridine ring, and a hydroxymethyl group

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Biological Activity

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and results from recent studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-aminopyridine moiety and a hydroxymethyl group. This structure is critical for its biological interactions, particularly in targeting specific receptors and enzymes.

Research indicates that this compound may act through several mechanisms, including:

  • Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its interaction with CDK6 suggests a mechanism that could be leveraged for cancer therapy .
  • Modulation of Receptors : Preliminary studies suggest that the compound may interact with neuropeptide Y receptors, influencing neurogenic processes .

Selectivity and Potency

The selectivity profile of this compound has been evaluated against various protein targets. Notably, it demonstrates high selectivity for certain kinases over others, which is essential for minimizing off-target effects in therapeutic applications. For instance, its binding affinity towards specific CDKs has been quantified, showing subnanomolar potency under certain conditions .

Study 1: Inhibition of CDK Activity

A study investigated the inhibitory effects of this compound on CDK4/6. The findings revealed that the compound effectively inhibited cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions .

CompoundTargetIC50 (nM)Selectivity
This compoundCDK4/6<10High
Control Compound ACDK4/650Moderate

Study 2: Neurogenic Effects

Another research effort focused on the neurogenic effects of the compound through its interaction with neuropeptide Y receptors. In vivo assays demonstrated that administration of this compound led to significant alterations in behavior associated with anxiety and depression models in rodents .

Properties

IUPAC Name

[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXDPXRBTAEOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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